EXP-561 monohydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EXP-561 monohydrate involves several steps:
Alkylation: Phenylacetone is alkylated with two molecular equivalents of acrylonitrile to give 4-acetyl-4-phenylheptanedinitrile.
Hydrolysis: The terminal nitrile groups are hydrolyzed to form 4-acetyl-4-phenylheptanedioic acid.
Cyclization and Decarboxylation: An intramolecular cyclization followed by decarboxylation yields 4-phenyl-4-acetylcyclohexanone.
Mixed-Aldol Reaction: This compound undergoes an intramolecular mixed-aldol reaction to form 4-hydroxy-1-phenylbicyclo[2.2.2]octan-2-one.
Reduction: The compound is then reduced via the Wolff-Kishner reduction to produce 4-phenylbicyclo[2.2.2]octan-1-ol.
Ritter Reaction: The final step involves a Ritter reaction followed by hydrolysis of the acetamide group to complete the synthesis of EXP-561.
Industrial Production Methods
There is no information available on the industrial production methods for this compound, as it was never marketed and remains an investigational compound .
Chemical Reactions Analysis
Types of Reactions
EXP-561 monohydrate undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various derivatives.
Reduction: The Wolff-Kishner reduction is used in its synthesis.
Substitution: The Ritter reaction is a key step in its synthesis.
Common Reagents and Conditions
Acrylonitrile: Used in the alkylation step.
Hydrolysis Agents: Used to hydrolyze nitrile groups.
Wolff-Kishner Reduction: Utilized for reducing the intermediate compound.
Ritter Reaction Reagents: Employed in the final step of the synthesis.
Major Products Formed
- 4-acetyl-4-phenylheptanedinitrile
- 4-acetyl-4-phenylheptanedioic acid
- 4-phenyl-4-acetylcyclohexanone
- 4-hydroxy-1-phenylbicyclo[2.2.2]octan-2-one
- 4-phenylbicyclo[2.2.2]octan-1-ol
- This compound
Scientific Research Applications
EXP-561 monohydrate has been studied primarily for its potential as an antidepressant. It acts as an inhibitor of the reuptake of serotonin, dopamine, and norepinephrine . In various experiments, it has shown similar activities to tricyclic antidepressants . it did not induce the adaptive changes typically seen with antidepressants that inhibit amine uptake .
Mechanism of Action
EXP-561 monohydrate inhibits the reuptake of serotonin, dopamine, and norepinephrine, thereby increasing the levels of these neurotransmitters in the synaptic cleft . This action is similar to that of tricyclic antidepressants, although EXP-561 does not induce the same adaptive changes . It shows poor affinity to α1-adrenoceptors .
Comparison with Similar Compounds
Similar Compounds
- Tricyclic Antidepressants : Similar in their mechanism of inhibiting the reuptake of neurotransmitters .
- Selective Serotonin Reuptake Inhibitors (SSRIs) : Also inhibit the reuptake of serotonin but are more selective .
- Monoamine Oxidase Inhibitors (MAOIs) : Increase levels of neurotransmitters by inhibiting their breakdown .
Uniqueness
EXP-561 monohydrate is unique in that it inhibits the reuptake of multiple neurotransmitters (serotonin, dopamine, and norepinephrine) but does not induce the adaptive changes seen with other antidepressants . This differentiates it from tricyclic antidepressants and other similar compounds .
Properties
CAS No. |
16142-83-9 |
---|---|
Molecular Formula |
C14H22ClNO |
Molecular Weight |
255.78 g/mol |
IUPAC Name |
4-phenylbicyclo[2.2.2]octan-1-amine;hydrate;hydrochloride |
InChI |
InChI=1S/C14H19N.ClH.H2O/c15-14-9-6-13(7-10-14,8-11-14)12-4-2-1-3-5-12;;/h1-5H,6-11,15H2;1H;1H2 |
InChI Key |
NLXFYKZUFJZKCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C3=CC=CC=C3)N.O.Cl |
Related CAS |
10206-89-0 (Parent) |
Origin of Product |
United States |
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